N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a phenylacetamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent coupling under controlled conditions. The use of high-pressure reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions often involve specific temperatures, pressures, and solvent systems to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various functionalized compounds .
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides
Uniqueness
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25ClN2O |
---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-phenylacetamide |
InChI |
InChI=1S/C21H25ClN2O/c22-19-12-6-5-11-18(19)20(24-13-7-2-8-14-24)16-23-21(25)15-17-9-3-1-4-10-17/h1,3-6,9-12,20H,2,7-8,13-16H2,(H,23,25) |
InChI Key |
KGYNDKDDYGZMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)CC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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